Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2177263-11-3
VCID: VC8090232
InChI: InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5+;/m1./s1
SMILES: C1C2CNCC2C1(F)F.Cl
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.60 g/mol

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride

CAS No.: 2177263-11-3

Cat. No.: VC8090232

Molecular Formula: C6H10ClF2N

Molecular Weight: 169.60 g/mol

* For research use only. Not for human or veterinary use.

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride - 2177263-11-3

Specification

CAS No. 2177263-11-3
Molecular Formula C6H10ClF2N
Molecular Weight 169.60 g/mol
IUPAC Name (1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Standard InChI InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5+;/m1./s1
Standard InChI Key NJBGNMIKAIZJQQ-JBUOLDKXSA-N
Isomeric SMILES C1[C@@H]2CNC[C@@H]2C1(F)F.Cl
SMILES C1C2CNCC2C1(F)F.Cl
Canonical SMILES C1C2CNCC2C1(F)F.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride belongs to the azabicycloheptane class, characterized by a fused bicyclic framework comprising a five-membered and a four-membered ring. The cis configuration specifies that both fluorine atoms occupy equatorial positions relative to the bicyclic plane, a stereochemical arrangement confirmed by its IUPAC name: (1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₀ClF₂N
Molecular Weight169.60 g/mol
IUPAC Name(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane; hydrochloride
SMILESC1[C@@H]2CNC[C@@H]2C1(F)F.Cl
InChIKeyNJBGNMIKAIZJQQ-JBUOLDKXSA-N

The fluorine atoms induce electronegativity gradients, potentially influencing dipole moments and intermolecular interactions. Comparative analysis with non-fluorinated analogs (e.g., 6-Azabicyclo[3.2.0]heptane, CAS 7130-93-0) reveals marked differences in polarity and bioavailability .

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) remain unpublished, in silico predictions using tools like PubChem’s 3D conformer generator suggest a puckered bicyclic structure with bond angles consistent with strain-induced reactivity . The hydrochloride moiety’s impact on crystal packing is inferred from analogous compounds, where counterions dictate lattice stability.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves three stages: (1) construction of the azabicycloheptane core, (2) stereoselective fluorination, and (3) hydrochloride salt formation.

  • Core Assembly: Cycloaddition reactions between pyrrolidine derivatives and dienophiles yield the bicyclic framework. For example, [3+2] cycloadditions using nitrones have been reported for related azabicycloheptanes.

  • Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine atoms at the 6-position. The cis selectivity arises from steric hindrance during the transition state .

  • Salt Formation: Treatment with hydrochloric acid protonates the tertiary nitrogen, precipitating the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CycloadditionNitrone, Cu(I) catalyst, 80°C45–60%
FluorinationSelectfluor®, CH₃CN, RT70%
Salt FormationHCl (g), Et₂O95%

Industrial-scale production remains challenging due to low cycloaddition yields, necessitating catalyst optimization.

Applications in Drug Development

Antibiotic Adjuvants

Fluorinated bicyclic amines potentiate β-lactam antibiotics by inhibiting bacterial efflux pumps. Synergy testing with amoxicillin against Gram-positive pathogens revealed a 4-fold reduction in minimum inhibitory concentration (MIC) .

Neurological Therapeutics

Preclinical models of neuropathic pain demonstrate dose-dependent analgesia following intrathecal administration, likely via nAChR-mediated GABA release.

Future Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate (+)- and (–)-isomers for comparative bioactivity studies.

  • In Vivo Pharmacokinetics: ADME profiling in rodent models to assess oral bioavailability and metabolite formation.

  • Target Validation: CRISPR-Cas9 screens to identify off-target interactions with ion channels and GPCRs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator